molecular formula C8H4BrClO4 B1267085 2-Bromo-5-chloroterephthalic acid CAS No. 500550-60-7

2-Bromo-5-chloroterephthalic acid

Cat. No.: B1267085
CAS No.: 500550-60-7
M. Wt: 279.47 g/mol
InChI Key: BMIBLGHQDGAWJD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroterephthalic acid is an organic compound with the molecular formula C8H4BrClO4. It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and chlorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloroterephthalic acid typically involves the halogenation of terephthalic acid. One common method includes the use of oxalyl chloride in the presence of tetrahydrofuran (THF) and dichloromethane (DCM), with N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloroterephthalic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like DCM or THF.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-5-chloroterephthalic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs)

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloroterephthalic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to these targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoterephthalic Acid: Similar structure but lacks the chlorine atom.

    5-Chloroterephthalic Acid: Similar structure but lacks the bromine atom.

    Terephthalic Acid: The parent compound without any halogen substitutions.

Uniqueness

2-Bromo-5-chloroterephthalic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and binding properties compared to its analogs. This dual substitution can provide distinct advantages in specific applications, such as enhanced selectivity in chemical reactions and improved performance in material science applications .

Properties

IUPAC Name

2-bromo-5-chloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIBLGHQDGAWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298841
Record name 2-bromo-5-chloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500550-60-7
Record name 2-bromo-5-chloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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